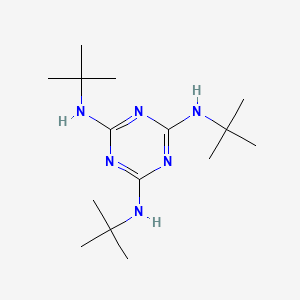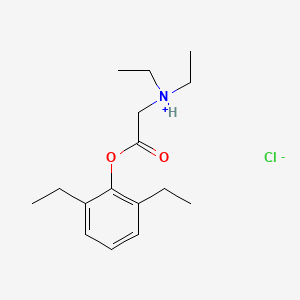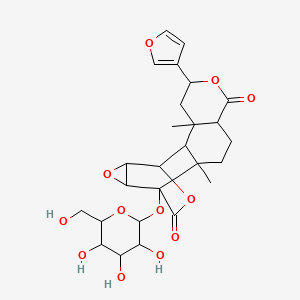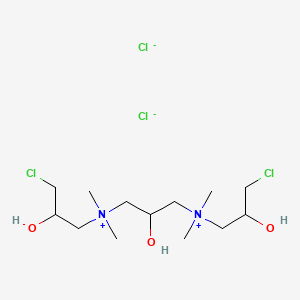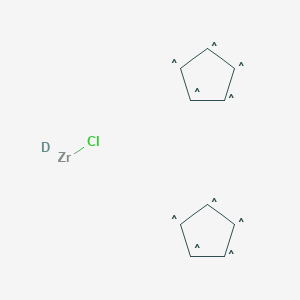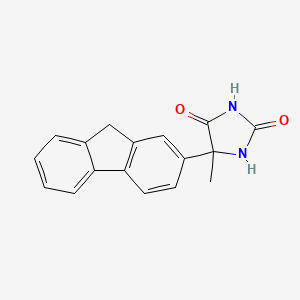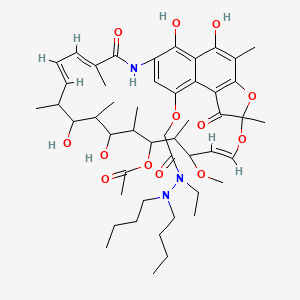
Rifamycin B dibutylethylhydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rifamycin B dibutylethylhydrazide is a derivative of rifamycin B, a member of the rifamycin family of antibiotics. Rifamycins are known for their broad-spectrum antibacterial activity, particularly against mycobacteria, which makes them valuable in the treatment of diseases such as tuberculosis and leprosy . This compound is a semi-synthetic compound designed to enhance the pharmacological properties of the parent molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin B dibutylethylhydrazide typically involves the chemical modification of rifamycin B. The process begins with the isolation of rifamycin B from the fermentation broth of Amycolatopsis mediterranei . The rifamycin B is then subjected to a series of chemical reactions, including hydrazone formation with dibutylethylhydrazide under controlled conditions . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The fermentation process is optimized to maximize the yield of rifamycin B, which is then purified and chemically modified. The use of continuous flow synthesis in microreactors has been explored to improve the efficiency and reduce the cost of production .
化学反応の分析
Types of Reactions
Rifamycin B dibutylethylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered pharmacological properties.
Substitution: Substitution reactions, particularly at the hydrazide moiety, can lead to the formation of new derivatives with enhanced activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various rifamycin derivatives with different pharmacological profiles. These derivatives are often screened for their antibacterial activity and other therapeutic properties .
科学的研究の応用
Rifamycin B dibutylethylhydrazide has a wide range of scientific research applications:
作用機序
Rifamycin B dibutylethylhydrazide exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase . This inhibition prevents the synthesis of RNA, thereby blocking protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of the RNA polymerase, which is essential for the transcription process .
類似化合物との比較
Rifamycin B dibutylethylhydrazide is compared with other rifamycin derivatives such as rifampicin, rifabutin, and rifapentine . While all these compounds share a common mechanism of action, this compound is unique in its chemical structure, which provides it with distinct pharmacological properties. For instance, it may exhibit different pharmacokinetics and bioavailability compared to other rifamycins .
List of Similar Compounds
- Rifampicin
- Rifabutin
- Rifapentine
- Rifamycin SV
- Rifamycin S
特性
CAS番号 |
38123-28-3 |
|---|---|
分子式 |
C49H71N3O13 |
分子量 |
910.1 g/mol |
IUPAC名 |
[(9E,19E,21E)-27-[2-[(dibutylamino)-ethylamino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C49H71N3O13/c1-13-16-22-51(23-17-14-2)52(15-3)37(54)26-62-36-25-34-44(58)39-38(36)40-46(32(9)43(39)57)65-49(11,47(40)59)63-24-21-35(61-12)29(6)45(64-33(10)53)31(8)42(56)30(7)41(55)27(4)19-18-20-28(5)48(60)50-34/h18-21,24-25,27,29-31,35,41-42,45,55-58H,13-17,22-23,26H2,1-12H3,(H,50,60)/b19-18+,24-21+,28-20+ |
InChIキー |
IGGFRTRKZAPDSI-ZERZFNGNSA-N |
異性体SMILES |
CCCCN(CCCC)N(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
正規SMILES |
CCCCN(CCCC)N(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




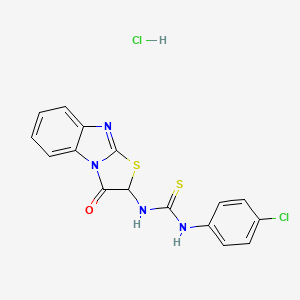
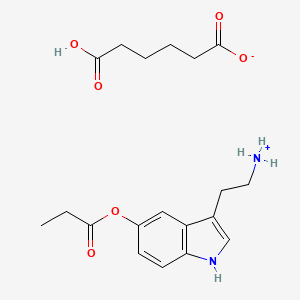
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
![[1,1'-Biphenyl]-2,3',6-triol](/img/structure/B13739651.png)
![(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13739655.png)

